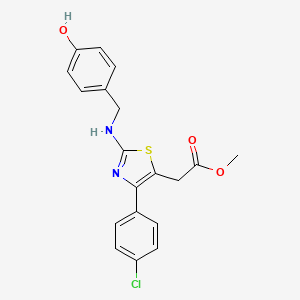methanone CAS No. 76260-32-7](/img/structure/B14436616.png)
[4-(Dimethylamino)phenyl](3,5-dinitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)phenylmethanone is an organic compound with the molecular formula C15H15N3O5. This compound is known for its unique structural features, which include a dimethylamino group and a dinitrophenyl group attached to a methanone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the reaction of 4-(dimethylamino)benzaldehyde with 3,5-dinitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nitrating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(Dimethylamino)phenylmethanone is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through pathways involving electron transfer and covalent bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
Michler’s Ketone: [(CH3)2NC6H4]2CO, used in dye production and as a photosensitizer.
Benzophenone: (C6H5)2CO, used as a photoinitiator and in organic synthesis.
Uniqueness
4-(Dimethylamino)phenylmethanone is unique due to the presence of both electron-donating (dimethylamino) and electron-withdrawing (dinitrophenyl) groups, which impart distinctive reactivity and stability to the compound. This dual functionality makes it a valuable tool in various chemical and biological studies.
Properties
CAS No. |
76260-32-7 |
|---|---|
Molecular Formula |
C15H13N3O5 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(3,5-dinitrophenyl)methanone |
InChI |
InChI=1S/C15H13N3O5/c1-16(2)12-5-3-10(4-6-12)15(19)11-7-13(17(20)21)9-14(8-11)18(22)23/h3-9H,1-2H3 |
InChI Key |
PLMQTDHOFGZWCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


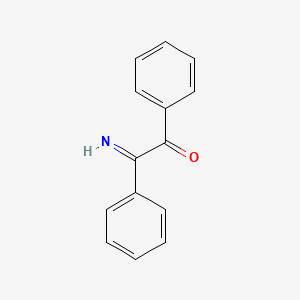
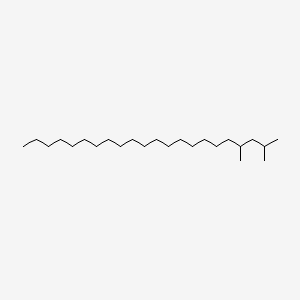
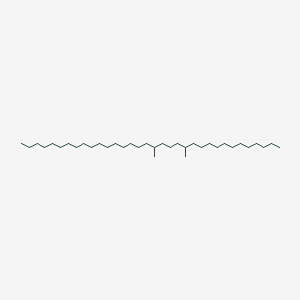
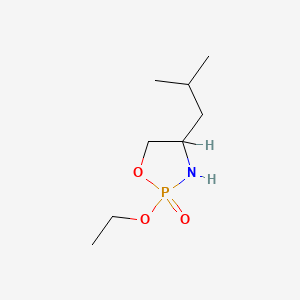
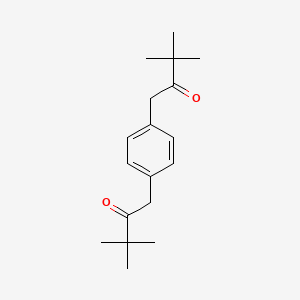
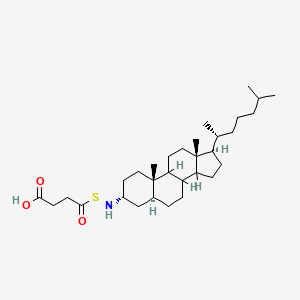
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
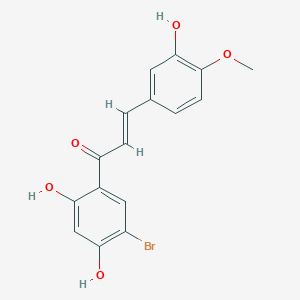
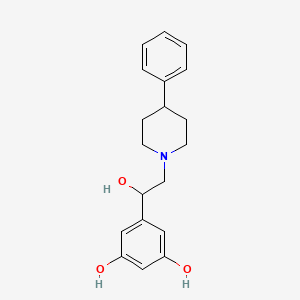
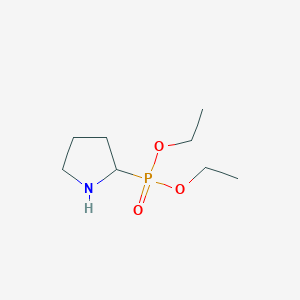
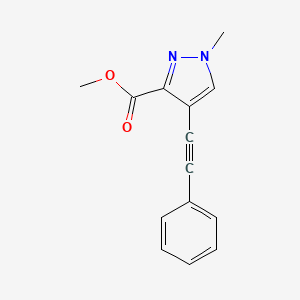
![2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene](/img/structure/B14436593.png)
